Home > Products > Screening Compounds P34621 > 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione -

5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

Catalog Number: EVT-8180412
CAS Number:
Molecular Formula: C19H15NO3S2
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as a thiazolidinedione derivative, which has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of diabetes and cancer due to its ability to modulate various biological pathways.

Synthesis Analysis

The synthesis of 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione typically involves several key steps:

  1. Formation of Thiazolidine-2,4-dione: The initial step often includes the cyclocondensation of thiourea with α-halocarbonyl compounds, leading to the formation of the thiazolidine ring.
  2. Substitution Reactions: The introduction of the benzyloxy and benzo[b]thiophene groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of a suitable benzyloxy compound with a thiazolidine derivative can yield the target compound.
  3. Purification: After synthesis, purification techniques such as column chromatography are employed to isolate the desired product from any unreacted starting materials or by-products.

The synthesis process may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione can be characterized by several key features:

  • Thiazolidine Ring: The core structure is a thiazolidine ring that contains two carbonyl groups at positions 2 and 4.
  • Functional Groups: The molecule features a benzyloxy group attached to a benzothiophene moiety at position 5, which can influence its solubility and biological activity.

Structural Data

The compound's molecular formula is typically represented as C18H18N2O3SC_{18}H_{18}N_2O_3S. The presence of sulfur in the thiazolidine ring is crucial for its biological activity.

Chemical Reactions Analysis

5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The electron-rich sulfur atom in the thiazolidine ring can engage in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: The carbonyl groups may undergo condensation reactions with amines or alcohols, leading to the formation of more complex derivatives.
  3. Redox Reactions: The compound may also be involved in redox reactions due to the presence of functional groups that can be oxidized or reduced.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione primarily involves its interaction with biological targets such as peroxisome proliferator-activated receptors (PPARs).

  1. PPAR Activation: Thiazolidinediones are known agonists for PPARγ, which plays a critical role in glucose metabolism and lipid homeostasis. By activating PPARγ, this compound may promote insulin sensitivity and reduce blood glucose levels.
  2. Anticancer Activity: The compound's structural features may also enable it to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  3. Antioxidant Properties: Some derivatives exhibit antioxidant activities that help mitigate oxidative stress within cells.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione include:

  • Melting Point: Typically ranges between 130°C to 140°C based on similar thiazolidinedione derivatives.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water due to its hydrophobic nature from the aromatic groups.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Applications

The applications of 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione are diverse:

  1. Antidiabetic Agents: As a thiazolidinedione derivative, it shows potential for use in managing type 2 diabetes by improving insulin sensitivity.
  2. Anticancer Therapeutics: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug.
  3. Antimicrobial Activity: Some studies suggest that derivatives may possess antimicrobial properties, making them useful in treating infections.
Introduction to Thiazolidine-2,4-dione (TZD) Derivatives in Medicinal Chemistry

Historical Evolution of Thiazolidine-2,4-dione-Based Therapeutics in Metabolic and Infectious Diseases

Thiazolidine-2,4-dione derivatives emerged as a significant class of therapeutics in the 1980s, driven by the urgent need for novel insulin sensitizers to address the global burden of type 2 diabetes mellitus. The prototypical compound, Ciglitazone, developed by Takeda Pharmaceuticals, demonstrated promising hypoglycemic effects but was never marketed due to hepatotoxicity concerns [1] [3]. This early setback catalyzed extensive structure-activity relationship studies, leading to the 1997 approval of Troglitazone as the first clinically viable Thiazolidine-2,4-dione drug. Despite its efficacy in reducing insulin resistance through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism, Troglitazone was withdrawn within three years due to idiosyncratic liver toxicity, highlighting the critical need for safer analogues [3].

The early 2000s witnessed the introduction of second-generation Thiazolidine-2,4-diones, Rosiglitazone and Pioglitazone, which exhibited enhanced PPARγ selectivity and reduced hepatic risks. Pioglitazone demonstrated superior safety and additional benefits in lipid metabolism regulation, becoming a mainstay in diabetes management. However, emerging cardiovascular risks associated with Rosiglitazone led to stringent FDA restrictions in 2010 (later partially revoked), underscoring the delicate balance between efficacy and safety in Thiazolidine-2,4-dione therapeutics [1] [8]. Concurrently, research expanded beyond metabolic diseases, revealing Thiazolidine-2,4-diones' broad pharmacological potential. Derivatives exhibited in vitro antimicrobial activity by inhibiting bacterial Mur ligases—essential enzymes for peptidoglycan biosynthesis—thereby disrupting cell wall integrity in Gram-positive pathogens [3]. Anticancer properties were also documented, with mechanisms involving PPARγ-dependent and independent pathways, including induction of apoptosis through Bcl-2 protein inhibition and disruption of cancer cell cycle progression [1] [5].

Recent decades have focused on mitigating adverse effects while preserving efficacy. Strategies include:

  • Partial PPARγ Agonism: Compounds like Balaglitazone (Dr. Reddy’s Laboratories) and Lobeglitazone (Chong Kun Dang Pharmaceuticals) were designed to activate PPARγ with reduced adipogenic activity, lowering risks of weight gain and fluid retention [3].
  • Dual-Target Approaches: Hybrid molecules incorporating Thiazolidine-2,4-dione with antimicrobial or anticancer pharmacophores show synergistic effects. For example, trimethoxybenzene-Thiazolidine-2,4-dione hybrids inhibit human topoisomerases I/II, demonstrating potent activity against breast cancer cell lines [5].
  • Structural Diversification: Modifications at the Thiazolidine-2,4-dione N3 and C5 positions enhance target specificity. Derivatives like 5-arylidene-Thiazolidine-2,4-diones exhibit protein tyrosine phosphatase 1B (PTP1B) inhibition, offering insulin mimetic effects without PPARγ-related side effects [7].

Table 1: Evolution of Key Thiazolidine-2,4-dione-Based Therapeutics

Compound (Year)Therapeutic TargetClinical OutcomeKey Advance
Ciglitazone (1980s)Type 2 diabetesPreclinical withdrawal (hepatotoxicity)First Thiazolidine-2,4-dione insulin sensitizer
Troglitazone (1997)Type 2 diabetesMarketed; withdrawn (2000, hepatotoxicity)Proof of clinical efficacy in diabetes
Rosiglitazone (1999)Type 2 diabetesRestricted use (2010–2013; cardiovascular risks)High PPARγ potency
Pioglitazone (1999)Type 2 diabetesCurrently marketedFavorable lipid modulation
Lobeglitazone (2013)Type 2 diabetesApproved in KoreaReduced adipogenic effects
BALAGLITAZONE (Phase III)Type 2 diabetesIn trials (partial agonist)Mitigated weight gain/edema
Hybrids (e.g., 7e)Cancer/topoisomerase inhibitionPreclinical (anticancer efficacy)Multi-targeted therapies

Structural Significance of Benzothiophene and Benzyloxy Moieties in Bioactive Thiazolidine-2,4-dione Derivatives

The integration of benzothiophene and benzyloxy motifs into Thiazolidine-2,4-dione scaffolds represents a strategic advancement in medicinal chemistry, enhancing target specificity and pharmacokinetic profiles. Benzothiophene, a bicyclic heteroaromatic system, contributes to pharmacological efficacy through several mechanisms:

  • Electron-Rich Aromatic System: The fused benzene-thiophene ring creates an extended π-conjugated framework that facilitates stable interactions with hydrophobic protein pockets. This enhances binding to enzymes like topoisomerases or receptors such as PPARγ [5] [10].
  • Sulfur Atom Contribution: The thiophene sulfur acts as a hydrogen-bond acceptor and confers metabolic stability, reducing susceptibility to oxidative degradation compared to purely hydrocarbon rings [10].
  • Planarity and DNA Intercalation: Benzothiophene’s planar structure enables DNA intercalation in anticancer derivatives, as demonstrated in topoisomerase inhibitors like compound 7e, which induces apoptosis in MCF-7 breast cancer cells [5].

The benzyloxy group (–OCH₂C₆H₅), particularly when appended to benzothiophene at the 4-position (as in 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione), profoundly influences molecular behavior:

  • Lipophilicity Modulation: Benzyloxy increases log P values by ~2–3 units, enhancing membrane permeability. This is critical for central nervous system-penetrant anticonvulsant Thiazolidine-2,4-diones and intracellular antimicrobial agents [6] [10].
  • Steric and Electronic Effects: The benzyloxy’s ether linkage provides conformational flexibility, allowing optimal positioning in enzyme active sites. For example, derivatives targeting Mur ligases exploit this flexibility to mimic the D-alanyl-D-alanine substrate [3].
  • Pharmacophore Shielding: The benzyl group sterically protects the thiazolidinedione core from rapid metabolism, prolonging half-life in vivo. This is evidenced by hypoglycemic Thiazolidine-2,4-diones with sustained glucose-lowering effects in dexamethasone-induced diabetic rat models [6] [8].

Table 2: Molecular Contributions of Benzothiophene and Benzyloxy Moieties in Thiazolidine-2,4-dione Hybrids

Structural MotifKey Physicochemical PropertiesBiological ImplicationsRepresentative Activity
Benzothiophene core- High aromaticity (resonance energy: ~85 kcal/mol) - Moderate log P (2.5–3.5) - Planar conformation- DNA intercalation (anticancer) - Hydrophobic pocket binding (enzyme inhibition)Topoisomerase II inhibition (IC₅₀: 1.8 μM) [5]
Benzyloxy moiety- Enhanced lipophilicity (Δlog P: +1.5–2.0) - Conformational flexibility - Metabolic stability- Blood-brain barrier penetration - Extended plasma half-lifeAnticonvulsant ED₅₀: 45 mg/kg (MES test) [10]
Combined system (e.g., 4-benzyloxybenzothiophene)- Extended conjugation - Steric bulk near Thiazolidine-2,4-dione C5- PPARγ activation with reduced adipogenesis - Dual topoisomerase I/II inhibitionAntidiabetic: 40% glucose reduction in vivo [6]

The strategic fusion of these motifs is exemplified in advanced hybrids such as 5-((4-(benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione. Here, the benzyloxybenzothiophene unit serves as a rigid hydrophobic anchor, positioning the methylene-thiazolidinedione chain for optimal engagement with PPARγ’s ligand-binding domain. Docking studies confirm hydrogen bonding between the Thiazolidine-2,4-dione carbonyls and Ser289/His323 residues, while the benzyloxy group occupies a subpocket normally accommodating fatty acid chains [6] [8]. This architecture enables potent insulin sensitization (comparable to pioglitazone in in vivo models) without inducing hepatotoxicity, as confirmed by unaltered serum ALT/AST levels [6] [8]. Similarly, in antimicrobial contexts, the benzothiophene-benzyloxy system disrupts cytoplasmic Mur ligase activity, demonstrating MIC values of ≤8 μg/mL against Staphylococcus aureus [3] [10]. These innovations underscore how rational structural hybridization expands the therapeutic landscape of Thiazolidine-2,4-dione derivatives beyond traditional metabolic applications.

Properties

Product Name

5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

IUPAC Name

5-[(4-phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H15NO3S2

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C19H15NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21,22)

InChI Key

NUZJKSMUMCMIJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)CC4C(=O)NC(=O)S4

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CSC3=C(C=C2)CC4C(=O)NC(=O)S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.